2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide
Description
2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide is a synthetic indole-based acetamide derivative featuring a sulfonyl linker and halogenated aromatic substituents. The compound consists of:
- A 1H-indol-3-yl core substituted with a 4-chlorophenylmethyl group at the 1-position.
- A sulfonyl (-SO₂-) group at the 3-position of the indole ring.
- An N-(4-fluorophenyl)acetamide moiety, where the acetamide nitrogen is bonded to a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJMTQPWZIESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative is then further modified through sulfonylation and acetamidation reactions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Halogenation Effects: The 4-chlorophenylmethyl group in the target compound increases molecular weight compared to analogs with 4-fluorobenzyl (e.g., ) but may enhance lipophilicity and membrane permeability.
Synthetic Challenges :
- Yields for related compounds range from 43% (e.g., compound 31 in ) to 91% (compound 3aj in ), suggesting that steric hindrance from bulky substituents (e.g., trifluoromethyl in ) or sensitive functional groups (e.g., sulfonamide) may require optimization.
Biological Relevance :
- While the target compound lacks direct activity data, structurally similar TSPO ligands like FGIN-1–27 (Ki = 3.25 nM) highlight the importance of indole-acetamide frameworks in mitochondrial modulation .
- Sulfonyl-containing analogs (e.g., ) may exhibit improved target binding compared to sulfanyl or oxo derivatives due to enhanced hydrogen-bonding capacity.
Hypotheses for Further Study
- The 4-fluorophenyl acetamide group may confer metabolic stability by resisting oxidative degradation, as seen in fluorinated pharmaceuticals.
- The sulfonyl linker could improve aqueous solubility relative to non-polar analogs, facilitating in vivo bioavailability.
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide , also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 478.99 g/mol. The structure features an indole core, a sulfonyl group, and a fluorinated phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide |
| Molecular Formula | C23H25ClN2O3S |
| Molecular Weight | 478.99 g/mol |
| CAS Number | 850933-00-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the sulfonamide moiety plays a crucial role in binding to active sites, potentially inhibiting specific enzymatic pathways involved in disease processes such as cancer and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs have shown potent inhibitory effects on various cancer cell lines with IC50 values ranging from 0.5 to 10 µM.
Case Study:
A study involving a related compound demonstrated an IC50 value of 1.30 µM against HepG2 solid tumor cells, indicating strong antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the phenyl rings significantly influence biological activity. For example:
- Chlorination at the para position enhances potency.
- Fluorination increases lipophilicity, which may improve cellular uptake.
Research Findings and Data Tables
Several research findings underscore the biological potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
